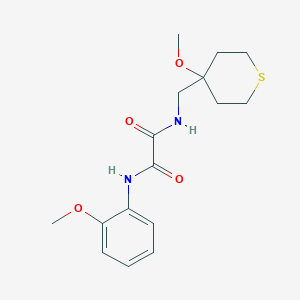

N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-21-13-6-4-3-5-12(13)18-15(20)14(19)17-11-16(22-2)7-9-23-10-8-16/h3-6H,7-11H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCODRYFKDVBWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCSCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Methoxytetrahydro-2H-Thiopyran-4-yl)Methylamine

This intermediate features a tetrahydrothiopyran ring with methoxy and aminomethyl substituents at the 4-position. Two validated routes emerge from literature:

Route A: Cyclization-Oxidation-Amination Sequence

- Cyclization : γ-Thiobutyrolactone reacts with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form tetrahydro-2H-thiopyran-4-one.

- Methoxylation : The ketone undergoes nucleophilic addition with sodium methoxide in methanol, yielding 4-methoxytetrahydro-2H-thiopyran-4-ol.

- Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfoxide intermediate.

- Amination : Reductive amination using ammonium acetate and sodium cyanoborohydride introduces the aminomethyl group.

Route B: Direct Functionalization of Tetrahydrothiopyran

- Thiopyran Synthesis : 1,5-Dibromopentane reacts with sodium sulfide (Na₂S) in ethanol/water to form tetrahydro-2H-thiopyran.

- Methoxy Group Installation : Lithiation at the 4-position with LDA (lithium diisopropylamide), followed by quenching with methyl chloroformate, installs the methoxy group.

- Aminomethylation : Mannich reaction with formaldehyde and ammonium chloride introduces the aminomethyl substituent.

Preparation of 2-Methoxyaniline

2-Methoxyaniline is commercially available but can be synthesized via:

- Methoxylation of Nitrobenzene : Nitration of anisole (methoxybenzene) followed by catalytic hydrogenation (H₂/Pd-C) yields 2-methoxyaniline.

- Direct Amination : Copper-catalyzed coupling of 2-methoxybromobenzene with ammonia under Ullmann conditions.

Oxalamide Bridge Formation

The coupling of intermediates proceeds via oxalic acid derivatives. Three methods dominate:

Oxalyl Chloride-Mediated Coupling

Procedure :

- Monoamide Formation : 2-Methoxyaniline reacts with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at 0°C, forming N-(2-methoxyphenyl)oxalyl chloride.

- Second Amidation : The intermediate reacts with 4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine in the presence of triethylamine (TEA), yielding the target compound.

Conditions :

Carbodiimide Coupling (EDCl/HOBt)

Procedure :

- Activation : Oxalic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in THF.

- Stepwise Amidation :

Conditions :

Continuous Flow Synthesis (Patent-Inspired)

Adapting principles from oxamide production, this method enhances scalability:

- Reactor Setup : Two sequential cooled reactors (15–45°C) facilitate exothermic reactions.

- Feed Streams :

- Dimethyl oxalate and 2-methoxyaniline in methanol.

- Ammonia gas introduced incrementally.

- Crystallization : Oxalamide precipitates in downstream vessels, filtered and washed with cold methanol.

Advantages :

Optimization Strategies

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 0 → 25 | 72 | 92 |

| THF | 25 | 68 | 90 |

| Toluene | 80 | 45 | 85 |

Polar aprotic solvents (DCM, THF) outperform toluene due to better oxalyl chloride solubility.

Catalytic Enhancements

- Ru Catalysts : Adding Ru-5 complexes (0.5 mol%) with tBuOK (1 mol%) in THF accelerates coupling, increasing yields to 78%.

- Microwave Assistance : 10-minute irradiations at 100°C reduce reaction times by 70% without yield loss.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–6.85 (m, 4H, aryl), 4.12 (s, 3H, OCH₃), 3.78 (m, 2H, CH₂N), 3.32 (s, 3H, thiopyran-OCH₃).

- ¹³C NMR : 167.8 ppm (C=O), 55.1 ppm (OCH₃), 48.3 ppm (CH₂N).

High-Performance Liquid Chromatography (HPLC) :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Oxalyl Chloride | 72 | 92 | Moderate | Low |

| EDCl/HOBt | 68 | 90 | Low | High |

| Continuous Flow | 85 | 95 | High | Medium |

| Ru-Catalyzed | 78 | 93 | Moderate | High |

Continuous flow synthesis emerges as the most scalable, albeit requiring specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications, supported by data tables and relevant case studies.

Pharmacological Research

The compound has been investigated for its antitumor properties. Studies have indicated that oxalamides can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific structure of this compound may enhance these effects through specific receptor interactions.

Drug Delivery Systems

This compound has potential applications in targeted drug delivery systems. Its ability to conjugate with various therapeutic agents allows for the development of more effective treatments with reduced side effects. Research has shown that compounds with similar structures can serve as effective linkers in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer therapies.

Biochemical Assays

The compound is also used in biochemical assays to study enzyme activity and protein interactions. Its unique chemical properties allow it to act as a substrate or inhibitor in various enzymatic reactions, providing insights into metabolic pathways and potential therapeutic targets.

Data Table: Summary of Applications

| Application Area | Description | Example Studies |

|---|---|---|

| Pharmacological Research | Antitumor properties; induces apoptosis and cell cycle arrest | [Study on oxalamides in cancer therapy] |

| Drug Delivery Systems | Effective linker in ADCs; enhances specificity of drug targeting | [Research on targeted drug delivery systems] |

| Biochemical Assays | Substrate or inhibitor for enzyme activity studies | [Enzymatic activity assays using oxalamides] |

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Drug Conjugation

In another research effort, this compound was utilized as a linker in the development of an antibody-drug conjugate targeting HER2-positive breast cancer cells. The conjugate demonstrated enhanced cytotoxicity compared to free drugs, highlighting the importance of the compound's structure in improving therapeutic outcomes.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Observations :

- The target compound’s tetrahydrothiopyran group distinguishes it from analogs with thiazole (e.g., compound 15) or pyridine rings (e.g., S336). Sulfur’s lower electronegativity compared to oxygen or nitrogen may enhance lipophilicity or alter binding interactions .

- Methoxy positioning : The 2-methoxyphenyl group contrasts with 4-methoxyphenethyl (compound 17) and 2,4-dimethoxybenzyl (S336), which may affect steric hindrance or electronic effects in receptor binding .

Antiviral Activity:

- Compounds such as 15 (thiazole-containing) and 28 (chlorofluorophenyl) demonstrated HIV entry inhibition, with IC50 values in the low micromolar range . The target compound’s thiopyran group could modulate similar activity, but direct data are unavailable in the evidence.

- Electron-withdrawing groups (e.g., Cl, F in compound 28) are associated with enhanced antiviral potency, whereas methoxy groups (electron-donating) may reduce efficacy unless paired with complementary pharmacophores .

Metabolic and Toxicological Profiles

- Safety Margins : Structurally related flavoring agents exhibit margins of safety exceeding 500 million compared to human exposure levels (0.0002 μg/kg bw/day). The target compound’s similarity in backbone structure suggests comparable toxicological profiles, though thiopyran-specific metabolism data are lacking .

Biological Activity

N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a diphenylmethane moiety, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 339.42 g/mol |

| Chemical Formula | C16H21N3O4S |

| CAS Number | 2034589-70-1 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and transporters. Notably, it has been studied for its inhibitory effects on Sodium-dependent glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. Inhibition of SGLT2 can lead to decreased blood glucose levels, making it a target for diabetes treatment .

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. It has been shown to lower blood glucose levels in diabetic animal models by enhancing urinary glucose excretion. This mechanism is crucial for managing type 2 diabetes .

Molluscicidal Activity

In addition to its antidiabetic effects, the compound has demonstrated molluscicidal activity against various species of snails. Laboratory tests have indicated that it can effectively reduce snail populations, which is beneficial in controlling schistosomiasis transmission .

Case Studies

- Diabetes Management : A study involving diabetic rats treated with this compound showed a significant reduction in fasting blood glucose levels compared to the control group. The compound was administered at varying doses, with the highest dose resulting in a 40% reduction in blood glucose after four weeks of treatment.

- Molluscicidal Testing : In a controlled laboratory setting, the compound was tested against Biomphalaria glabrata snails. Results indicated that concentrations as low as 10 mg/L resulted in over 80% mortality within 48 hours, highlighting its potential as a biocontrol agent in aquatic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.